4-(3-chlorophenoxy)butyl thiocyanate
Description
4-(3-Chlorophenoxy)butyl thiocyanate is an organosulfur compound characterized by a butyl chain bridging a thiocyanate (-SCN) group and a 3-chlorophenoxy substituent. Its molecular formula is inferred as C₁₁H₁₂ClNOS, with a molecular weight of ~241.73 g/mol.
Properties
IUPAC Name |
4-(3-chlorophenoxy)butyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-4-3-5-11(8-10)14-6-1-2-7-15-9-13/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHLPPPBSJZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenoxy)butyl thiocyanate typically involves the reaction of 4-(3-chlorophenoxy)butyl halide with an alkali metal thiocyanate, such as sodium thiocyanate, in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the thiocyanate group.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenoxy)butyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Amines, ethers, and thiols.
Oxidation: Sulfonyl derivatives.
Reduction: Thiols and other reduced sulfur compounds.
Scientific Research Applications
4-(3-Chlorophenoxy)butyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenoxy)butyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares key structural and molecular features of 4-(3-chlorophenoxy)butyl thiocyanate with related thiocyanate derivatives:
| Compound Name | Molecular Formula | Substituent/Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₂ClNOS | 3-chlorophenoxy, butyl chain | 241.73 | Ether linkage, chlorinated aromatic |
| 4-Chlorobenzyl thiocyanate (CID 96152) | C₈H₆ClNS | 4-chlorobenzyl | 199.66 | Shorter benzyl linker, para-chloro |
| 4-(Methylthio)butyl thiocyanate | C₆H₁₁NS₂ | Methylthio, butyl chain | 161.29 | Sulfur-containing alkyl substituent |
| [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl] thiocyanate | C₇H₁₁N₅S | Bis(ethylamino), triazine ring | 221.27 | Heterocyclic backbone, multiple N atoms |
Key Observations :
- Substituent Effects: The 3-chlorophenoxy group in the target compound introduces steric and electronic effects distinct from the 4-chlorobenzyl group in CID 96152. The ether linkage (C-O-C) may enhance solubility in polar solvents compared to the benzyl derivative .
- Heterocyclic Derivatives: Triazinyl thiocyanates (e.g., [4,6-bis(ethylamino)-1,3,5-triazin-2-yl] thiocyanate) exhibit divergent properties due to their nitrogen-rich aromatic rings, which may favor applications in herbicides or coordination chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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